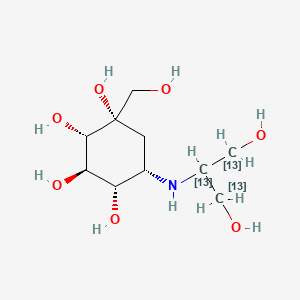
Voglibose-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voglibose-13C3 is a synthetic compound derived from Voglibose, an alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes. The addition of the 13C3 isotopic label allows for detailed tracking and study of the compound's metabolic pathways and interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Voglibose-13C3 involves the incorporation of the 13C3 isotopic label into the Voglibose molecule. This is typically achieved through chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions must be carefully controlled to ensure the correct placement of the isotopic label and to maintain the integrity of the Voglibose structure.
Industrial Production Methods: Industrial production of this compound follows similar processes used for the production of standard Voglibose. This includes the use of large-scale chemical reactors, purification techniques, and quality control measures to ensure the final product meets the required specifications. The isotopic labeling process adds an additional layer of complexity, requiring specialized equipment and expertise.
Chemical Reactions Analysis
Types of Reactions: Voglibose-13C3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are used to modify the compound for specific research applications or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups
Scientific Research Applications
Voglibose-13C3 is widely used in scientific research due to its isotopic labeling, which allows for detailed tracking of its metabolic pathways. It is used in studies related to diabetes management, metabolic disorders, and the development of new therapeutic agents. Additionally, this compound is employed in biochemical and pharmacological research to investigate its interactions with various enzymes and receptors.
Mechanism of Action
Voglibose-13C3 exerts its effects by inhibiting alpha-glucosidase, an enzyme responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, this compound slows the absorption of glucose in the intestines, leading to lower postprandial blood glucose levels. The molecular targets of this compound include alpha-glucosidase and related metabolic pathways.
Comparison with Similar Compounds
Voglibose-13C3 is compared with other alpha-glucosidase inhibitors such as Acarbose and Miglitol. While all three compounds share a similar mechanism of action, this compound's isotopic labeling provides unique advantages in research applications. The comparison highlights the uniqueness of this compound in terms of its ability to be tracked and studied in biological systems.
List of Similar Compounds
Acarbose
Miglitol
Voglibose (non-labeled)
Properties
Molecular Formula |
C10H21NO7 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxy(1,2,3-13C3)propan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1/i2+1,3+1,5+1 |
InChI Key |
FZNCGRZWXLXZSZ-FDYCCQPNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N[13CH]([13CH2]O)[13CH2]O |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















